Bis(3-nitrophenyl) disulfide
Overview
Description
“Bis(3-nitrophenyl) disulfide” is an inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH) with an IC50 of 3 μM . It has antiparasitic activity .
Molecular Structure Analysis
The molecular weight of “this compound” is 308.33 . Its molecular formula is C12H8N2O4S2 . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.
Chemical Reactions Analysis
Disulfide bonds and free thiol groups in both proteins and smaller organic molecules can ‘trade places’ through a disulfide exchange reaction . This process is essentially a combination of two direct displacement (SN2-like) events, with sulfur atoms acting as nucleophile, electrophile, and leaving group .
Physical And Chemical Properties Analysis
“this compound” has a melting point of 78-80 °C (lit.) and a predicted boiling point of 443.6±30.0 °C . It has a density of 1.5285 (rough estimate) and a refractive index of 1.6510 (estimate) . It is soluble in Tetrahydrofuran .
Scientific Research Applications
Synthesis of Benzothiazines and Benzothiazoles
Bis(o-nitrophenyl) disulfides have been utilized in the synthesis of various heterocyclic compounds. Notably, they are easy to reduce by samarium(II) iodide to produce active intermediates, which react with α-halocarboxylic derivatives. This reaction leads to the formation of 2H-1,4-benzothiazin-3(4H)-ones and 2H-1,4-benzoselenazin-3(4H)-ones, respectively, in moderate to high yields under mild conditions (Zhong, Zhang, 2001). Another study showed similar use in the conversion of bis(o-nitrophenyl)disulfides to heterocycles containing sulfur and nitrogen by the action of samarium diiodide (Zhong, Chen, Zhang, 2001).
Self-healing Elastomers
Bis(4-aminophenyl) disulfide has been effectively used as a dynamic crosslinker for the design of self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without the need for any catalyst or external intervention, which is a significant development in material science (Rekondo et al., 2014).
Infrared Spectroscopy and Crystal Growth
Bis(4-nitrophenyl) disulfide has been used in studies involving crystal growth and infrared spectroscopy. Crystal whiskers of this compound have been grown on a Pb layer, and the crystals were characterized using electron microscopy and infrared spectroscopy, providing insights into the molecular structure and interactions of these crystals (McCluskey, Grover, Zhuravlev, 2002).
Analytical Applications
Bis(4-(4′-nitrophenyl)azo-2-nitrophenyl) disulfide has been synthesized and proposed for the indirect photometric determination of carbon disulfide. This approach involves the breaking of the disulfide bond with the formation of colored azothio anions, indicating its utility in analytical chemistry (Veksler et al., 2003).
Sensor Applications
Bis(2-nitrophenyl)disulfide has been used in the development of PVC membrane electrodes for the detection of zinc ions. The sensor exhibits good selectivity and response time, highlighting its potential in environmental and analytical sensing applications (Gholivand, Mozaffari, 2003).
Mechanism of Action
Target of Action
The primary target of Bis(3-nitrophenyl) disulfide is mannitol-1-phosphate dehydrogenase (M1PDH) . M1PDH is an enzyme that plays a crucial role in the mannitol cycle, which is essential for the survival and development of certain parasites .
Mode of Action
This compound acts as an inhibitor of M1PDH . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of mannitol-1-phosphate to fructose-6-phosphate . This disruption in the mannitol cycle can lead to the death of the parasite .
Biochemical Pathways
The inhibition of M1PDH by this compound affects the mannitol cycle . The mannitol cycle is a biochemical pathway that is crucial for the survival and development of certain parasites . By inhibiting M1PDH, this compound disrupts this cycle, leading to the death of the parasite .
Result of Action
The result of this compound’s action is the disruption of the mannitol cycle in certain parasites, leading to their death . By inhibiting M1PDH, the compound prevents the conversion of mannitol-1-phosphate to fructose-6-phosphate, a crucial step in the mannitol cycle . This disruption in the cycle can lead to the death of the parasite .
Safety and Hazards
Future Directions
The formation of disulfide bonds plays a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules . The artificial introduction of extra disulfide bridges into peptides or proteins allows the creation of conformational constraints that can improve biological activity . Therefore, “Bis(3-nitrophenyl) disulfide” and other disulfide-containing compounds may continue to be attractive targets for chemical synthesis and biological research .
properties
IUPAC Name |
1-nitro-3-[(3-nitrophenyl)disulfanyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOFDWDUSSFUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060219 | |
Record name | Disulfide, bis(3-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
537-91-7 | |
Record name | Bis(3-nitrophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrophenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(3-nitrophenyl) disulfide | |
Source | DTP/NCI | |
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Record name | Bis(3-nitrophenyl) disulfide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Disulfide, bis(3-nitrophenyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(3-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3-nitrophenyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NITROPHENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ0BVA4VQ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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